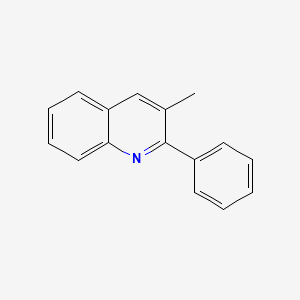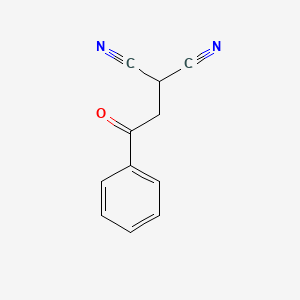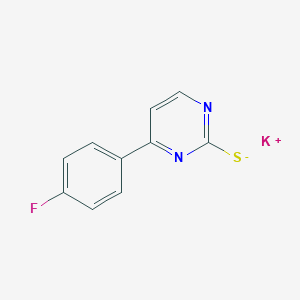![molecular formula C20H14ClN3O B7786273 (3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.
Preparation Methods
The synthesis of (3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes, including the use of reactors, distillation columns, and purification systems to achieve high yields and purity.
Chemical Reactions Analysis
(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Chemical Properties: The unique chemical properties of this compound compared to similar compounds.
Biological Activities: The differences in biological activities and potential therapeutic applications.
Similar compounds to this compound include those with related chemical structures and properties, which may be used for comparison in scientific research.
Properties
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,22H/b23-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPIUUMZVDVZEF-NMWGTECJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NNC4=CC=CC=C4Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/NC4=CC=CC=C4Cl)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B7786193.png)
![(NZ,E)-2-cyano-N-[(hydroxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786200.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7786204.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

![(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786240.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786266.png)
![(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786278.png)
![(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786283.png)
![(3Z)-6-methyl-3-[(4-propan-2-ylanilino)methylidene]pyran-2,4-dione](/img/structure/B7786289.png)


![ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate](/img/structure/B7786306.png)
